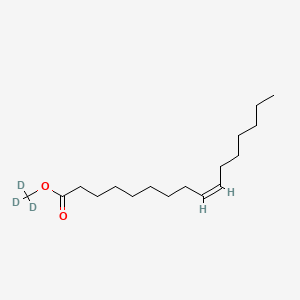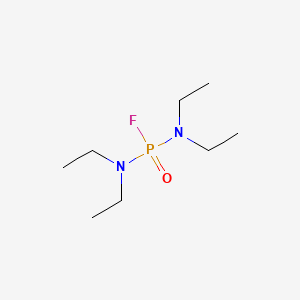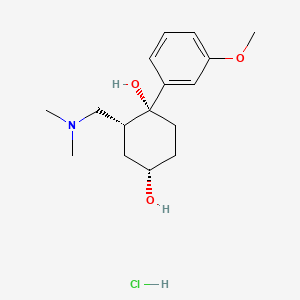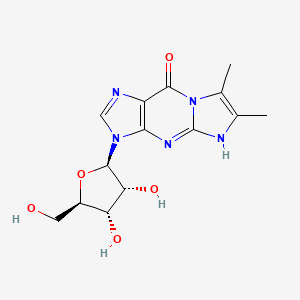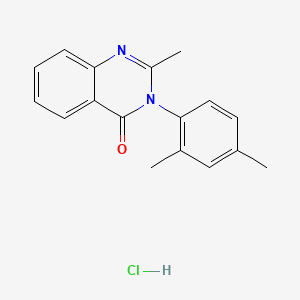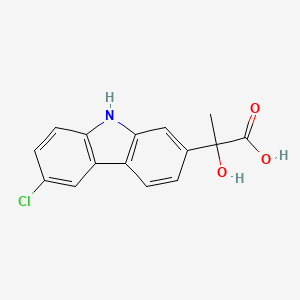![molecular formula C7H9FN2O B13420993 2-[(3-Fluoropyridin-2-yl)amino]ethanol CAS No. 474709-02-9](/img/structure/B13420993.png)
2-[(3-Fluoropyridin-2-yl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Fluoropyridin-2-yl)amino]ethanol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with ethanolamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using reagents like AlF3 and CuF2 at high temperatures (450–500°C) . These methods are optimized for high yield and purity, making them suitable for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Fluoropyridin-2-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of nitro groups can yield amines.
Wissenschaftliche Forschungsanwendungen
2-[(3-Fluoropyridin-2-yl)amino]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique chemical properties.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-[(3-Fluoropyridin-2-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.
3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.
2-Amino-3-fluoropyridine: A related compound with an amino group in addition to the fluorine atom.
Uniqueness
2-[(3-Fluoropyridin-2-yl)amino]ethanol is unique due to the presence of both a fluorine atom and an ethanolamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
474709-02-9 |
|---|---|
Molekularformel |
C7H9FN2O |
Molekulargewicht |
156.16 g/mol |
IUPAC-Name |
2-[(3-fluoropyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-2-1-3-9-7(6)10-4-5-11/h1-3,11H,4-5H2,(H,9,10) |
InChI-Schlüssel |
VIECMJIGNSHCOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)NCCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



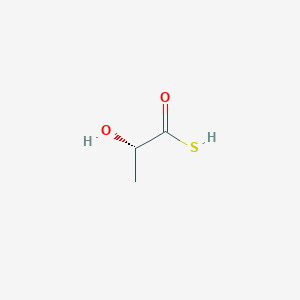
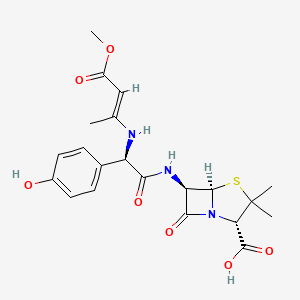

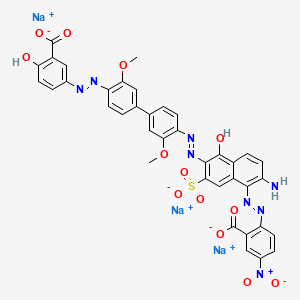

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
